- Carbon Nitride-Supported Silver Nanoparticles: Microwave- Assisted Synthesis of Propargylamine and Oxidative C-C Coupling ReactionChemistrySelect, 2018, 3(2), 471-480,
Cas no 959-88-6 (1,4-Bis(4-bromophenyl)-1,3-butadiyne)

959-88-6 structure
商品名:1,4-Bis(4-bromophenyl)-1,3-butadiyne
1,4-Bis(4-bromophenyl)-1,3-butadiyne 化学的及び物理的性質
名前と識別子
-
- 1,4-Bis(4-bromophenyl)-1,3-butadiyne
- 1,4-BIS(4-BROMOPHENYL)BUTA-1,3-DIYNE
- 1-bromo-4-[4-(4-bromophenyl)buta-1,3-diynyl]benzene
- 1,1'-buta-1,3-diyne-1,4-diylbis(4-bromobenzene)
- 1,3-Butadiyne,1,4-di(4-bromophenyl)
- 1,4-bis(4-bromodiphenyl)buta-1,3-diyne
- 1,4-bis<4-bromophenyl>-1,3-butadiyne
- 1-Bromo-4-[4-(4-bromophenyl)-1,3-butadiynyl]benzene
- B4013
- bis-(4-bromo-phenyl)-butadiyne
- bis(p-bromophenyl)butadiine
- 1,3-Butadiyne, 1,4-di(4-bromophenyl)-
- 4,4'-dibromodiphenylbutadiyne
- IIERBCCHBFZMQZ-UHFFFAOYSA-N
- 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-bromobenzene)
- 1-Bromo-4-[4-(4-bromophenyl)-1,3-butadiynyl]benzene #
- 1,1′-(1,3-Butadiyne-1,4-diyl)bis[4-bromobenzene] (ACI)
- Butadiyne, bis(p-bromophenyl)- (7CI, 8CI)
- SCHEMBL5012561
- 959-88-6
- AKOS025153315
- YSZC589
- Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo-
- D89043
- CS-0132632
- DTXSID50348207
- 1-BROMO-4-[4-(4-BROMOPHENYL)BUTA-1,3-DIYN-1-YL]BENZENE
-
- MDL: MFCD00825678
- インチ: 1S/C16H8Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H
- InChIKey: IIERBCCHBFZMQZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C#CC#CC2C=CC(Br)=CC=2)=CC=1
計算された属性
- せいみつぶんしりょう: 357.89900
- どういたいしつりょう: 357.89928g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 0
じっけんとくせい
- PSA: 0.00000
- LogP: 4.61480
1,4-Bis(4-bromophenyl)-1,3-butadiyne セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1,4-Bis(4-bromophenyl)-1,3-butadiyne 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM312538-50mg |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 95% | 50mg |
$81 | 2022-06-09 | |
A2B Chem LLC | AI68586-250mg |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 95+% | 250mg |
$33.00 | 2024-07-18 | |
A2B Chem LLC | AI68586-5g |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 95+% | 5g |
$297.00 | 2024-07-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153026-5g |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 98% | 5g |
¥2131.90 | 2023-09-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTR851-1g |
Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |
959-88-6 | 95% | 1g |
¥662.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTR851-100mg |
Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |
959-88-6 | 95% | 100mg |
¥540.0 | 2024-04-16 | |
Ambeed | A543965-5g |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 95+% | 5g |
$406.0 | 2024-04-16 | |
Ambeed | A543965-25g |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 95+% | 25g |
$1421.0 | 2024-04-16 | |
eNovation Chemicals LLC | Y1248892-100mg |
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |
959-88-6 | 95% | 100mg |
$70 | 2025-02-25 | |
eNovation Chemicals LLC | Y1248892-1g |
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |
959-88-6 | 95% | 1g |
$145 | 2025-02-25 |
1,4-Bis(4-bromophenyl)-1,3-butadiyne 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Carbon nitride (C3N4) (supported Silver nanoparticles) Solvents: Ethanol , Water ; 20 min, 80 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Iodine Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 50 °C
リファレンス
- Synthesis of 1,4-diarylsubstituted 1,3-diynes through ligand-free copper-catalyzed oxidative decarboxylative homocoupling of aryl propiolic acidsTetrahedron, 2014, 70(14), 2416-2421,
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Copper (amberlite resin supported) Solvents: Dimethyl sulfoxide ; 8 h, 50 °C
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
リファレンス
- Nitro resin supported copper nanoparticles: An effective heterogeneous catalyst for C-N cross coupling and oxidative C-C homocouplingJournal of Molecular Catalysis A: Chemical, 2016, 423, 77-84,
合成方法 4
合成方法 5
はんのうじょうけん
1.1 Reagents: 1,3-Propanediamine Catalysts: Thioglycolic acid (reaction products with cellulose) , Copper oxide (CuOx) , Cellulose (reaction products with tris(2-aminoethyl)amine or ethylenediamine) Solvents: Ethanol , Water ; 3.5 h, 25 °C
リファレンス
- Thiol-functionalized polymers bearing catalytic nanoparticles, method of preparing the same and use therof, India, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper , Silica , N2,N2,N4,N4-Tetrakis[3-[[4,6-bis[bis(3-aminopropyl)amino]-1,3,5-triazin-2-yl]ami… (nanosilica-supported, complex with copper(II)) Solvents: Acetonitrile ; 2 h, rt
リファレンス
- Copper immobilized on nano-silica triazine dendrimer (Cu(ii)-TD@nSiO2) catalyzed synthesis of symmetrical and unsymmetrical 1,3-diynes under aerobic conditions at ambient temperatureRSC Advances, 2014, 4(27), 14291-14296,
合成方法 7
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Copper alloy, base, Cu 90-93,Sn 7.0-9.0,P 0.03-0.35,Zn 0-0.20,Fe 0-0.10,Pb 0-0.0… , Copper alloy, base, Cu 76.0-84,Al 8.5-11.0,Ni 4.0-6.5,Fe 3.5-5.5,Mn 0-3.0,Zn 0-0… , Copper alloy, base, Cu 64-65,Zn 35-36,Ni 0-0.2 (DIN 2.0335) ; 90 min
リファレンス
- Mechanochemical synthesis method using a catalytically active molded body, European Patent Organization, , ,
合成方法 8
合成方法 9
はんのうじょうけん
1.1 Reagents: Triethylamine , Perchloric acid, rubidium salt (1:1) Catalysts: Quinone , Palladium diacetate , Cuprous iodide Solvents: Acetonitrile , Water ; 160 min, 30 °C
リファレンス
- Site-selective sequential coupling reactions controlled by "Electrochemical Reaction Site Switching": a straightforward approach to 1,4-bis(diaryl)buta-1,3-diynesOrganic & Biomolecular Chemistry, 2012, 10(48), 9562-9569,
合成方法 10
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen [bis[μ-(azido-κN1:κN1)]dicuprate][μ12-… Solvents: Benzonitrile ; 4.5 h, 1 atm, 100 °C
リファレンス
- Scope and reaction mechanism of an aerobic oxidative alkyne homocoupling catalyzed by a di-copper-substituted silicotungstateCatalysis Today, 2010, 157(1-4), 359-363,
合成方法 11
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen [bis[μ-(azido-κN1:κN1)]dicuprate][μ12-… Solvents: Benzonitrile ; 4.5 h, 1 atm, 373 K
リファレンス
- Synthesis and structural characterization of a monomeric di-copper-substituted silicotungstate [γ-H2SiW10O36Cu2(μ-1,1-N3)2]4- and the catalysis of oxidative homocoupling of alkynesJournal of Catalysis, 2008, 258(1), 121-130,
合成方法 12
はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Oxygen Catalysts: Cuprous iodide , Nickel chloride hexahydrate Solvents: Tetrahydrofuran ; rt
リファレンス
- Nickel-catalyzed oxidative coupling reactions of two different terminal alkynes using O2 as the oxidant at room temperature: facile syntheses of unsymmetric 1,3-diynesOrganic Letters, 2009, 11(3), 709-712,
合成方法 13
合成方法 14
合成方法 15
合成方法 16
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Pyrrolidinium, 1-(2-ethoxy-2-oxoethyl)-1-methyl-, 1,1,2,2,3,3,4,4,4-nonafluoro-1… ; 2 h, rt
リファレンス
- Ester functionalized hydrophobic task specific ionic liquid for Glaser couplingIndian Journal of Chemistry, 2017, (9), 963-968,
合成方法 17
合成方法 18
合成方法 19
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium bromide , Copper, bis[μ-(1,10-phenanthrolin-2(1H)-onato-κN1,κN10:κO2)]di-, (Cu-Cu) Solvents: Water ; 10 h, rt
リファレンス
- Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditionsRSC Advances, 2016, 6(34), 28653-28657,
合成方法 20
はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Oxygen Catalysts: Cupric chloride Solvents: Dichloromethane ; rt
リファレンス
- Chemoselective Cobalt(I)-Catalyzed Cyclotrimerization of (Un)Symmetrical 1,3-Butadiynes for the Synthesis of 1,2,4-RegioisomersOrganic Letters, 2019, 21(11), 4106-4110,
1,4-Bis(4-bromophenyl)-1,3-butadiyne Raw materials
1,4-Bis(4-bromophenyl)-1,3-butadiyne Preparation Products
1,4-Bis(4-bromophenyl)-1,3-butadiyne 関連文献
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
959-88-6 (1,4-Bis(4-bromophenyl)-1,3-butadiyne) 関連製品
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:959-88-6)1,4-Bis(4-bromophenyl)-1,3-butadiyne

清らかである:99%/99%
はかる:5g/25g
価格 ($):365.0/1279.0